6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE
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Description
6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications
Anticoagulant Applications
A study by Matsuo et al. (1986) discusses MD 805, a quinoline derivative used as an anticoagulant, highlighting its effectiveness in maintaining anticoagulation therapy for patients on hemodialysis without causing an increase in proteins released as a result of platelet activation in the hemodialysis circuit (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Metabolism and Toxicokinetics
Another study focused on the metabolism of chlorpyrifos, an organophosphorothioate insecticide, highlights the role of specific metabolic pathways in humans and provides insights into the metabolism of related compounds, including quinoline derivatives (Nolan, Rick, Freshour, & Saunders, 1984).
Environmental and Health Impact
Research by Linderholm et al. (2007) on the presence of methylsulfonyl metabolites of PCB and DDE in human serum samples, including those from pregnant women and cord blood, could offer a framework for studying the environmental and health impact of various compounds, including quinoline derivatives (Linderholm et al., 2007).
Pharmacokinetic Interactions
Roberge et al. (2000) discuss the interaction between glyburide, a sulfonylurea hypoglycemic agent, and ciprofloxacin, a quinolone antibiotic, highlighting the importance of understanding pharmacokinetic interactions between different compounds (Roberge, Kaplan, Frank, & Fore, 2000).
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-16(23)5-10-20(19)24-13-21(22)29(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLVDRDFQSATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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